molecular formula C7H12ClNO3 B048640 tert-Butyl (2-chloroacetyl)carbamate CAS No. 120158-03-4

tert-Butyl (2-chloroacetyl)carbamate

Cat. No. B048640
M. Wt: 193.63 g/mol
InChI Key: INPCHPGANCQUFU-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

A mixture containing compound 7A (2.5 g, 11.3 mmol), tert-butyl 2-chloroacetylcarbamate (2.4 g, 12.4 mmol), sodium hydrogen phosphate (3.2 g, 22.6 mmol) and DMA (23 mL) was heated at 120° C. for two hours. The mixture was cooled to room temperature, poured into a flask containing 400 mL of water and sonicated. The solids were filtered, rinsed with water then dried under vacuum. The solids were then taken up in 600 mL ethyl acetate and filtered over short plug of silica gel. The filtrate was concentrated down to give compound 7B (1.6 g, 39%), as a dark green solid, which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.21 (br. s., 1 H), 8.06-8.00 (m, 1 H), 7.69 (d, J=9.9 Hz, 1 H), 7.46 (d, J=9.3 Hz, 1 H), 1.48 (s, 9 H) ESI-MS:m/z 361.1 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
sodium hydrogen phosphate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.Cl[CH2:10][C:11]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=O.P([O-])([O-])(O)=O.[Na+].[Na+].CC(N(C)C)=O>O>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:10]=[C:11]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])[N:8]=2)[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC1=CC=C(N=N1)N
Name
Quantity
2.4 g
Type
reactant
Smiles
ClCC(=O)NC(OC(C)(C)C)=O
Name
sodium hydrogen phosphate
Quantity
3.2 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
23 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into a flask
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
then dried under vacuum
FILTRATION
Type
FILTRATION
Details
filtered over short plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2N(N1)C=C(N2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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